molecular formula C5H9Cl3Si B081576 Trichlorocyclopentylsilane CAS No. 14579-03-4

Trichlorocyclopentylsilane

Cat. No. B081576
CAS RN: 14579-03-4
M. Wt: 203.56 g/mol
InChI Key: FCMZRNUHEXJWGB-UHFFFAOYSA-N
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Description

Trichlorocyclopentylsilane, also known as (Trichlorosilyl)cyclopentane or Cyclopentyltrichlorosilane, is a polyhedral oligomeric silsesquioxane (POSS) derivative . It has a linear formula of C5H9SiCl3 and a molecular weight of 203.57 .


Synthesis Analysis

Trichlorocyclopentylsilane is synthesized by the hydrosilylation of cyclopentene and trichlorosilane . It can be used in the preparation of POSS by hydrolysis and condensation reaction, which is primarily used to enhance the thermo-mechanical properties of different polymers .


Molecular Structure Analysis

The molecular structure of Trichlorocyclopentylsilane is represented by the SMILES string ClSi(Cl)C1CCCC1 . The InChI key for this compound is FCMZRNUHEXJWGB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Trichlorocyclopentylsilane is a liquid at room temperature . It has a refractive index of 1.469 (lit.) and a density of 1.226 g/mL at 25 °C (lit.) . The boiling point of this compound is 181 °C (lit.) .

Scientific Research Applications

  • Widespread Environmental Contamination and Regulation : Triclosan, a polychlorinated aromatic antimicrobial, is widely used and has caused extensive environmental contamination. There's a need for sustainable use and design of safer synthetic antimicrobials (Halden, 2014).

  • Safety and Applications in Personal Care Products : Triclosan, used in various personal care products, has a favorable safety profile and offers antimicrobial effects. It's incorporated into products such as soaps and deodorants, showing moderate skin substantivity and remnant antimicrobial effects (Bhargava & Leonard, 1996).

  • Effects on Puberty and Thyroid Hormones : Triclosan can alter endocrine function, impacting puberty development and thyroid hormone concentrations in male rats (Zorrilla et al., 2009).

  • Molecular Mechanism of Action : Triclosan acts as a potent inhibitor of the enzyme enoyl-acyl carrier protein reductase (ENR), blocking lipid biosynthesis in bacteria (Levy et al., 1999).

  • Environmental Fate and Degradation Products : When triclosan is treated with aqueous ozone, it produces degradation products with reduced genotoxic effects, though some byproducts may be harmful to aquatic organisms (Chen et al., 2012).

  • Triclosan and Antibiotic Resistance : Triclosan use in hygiene products can contribute to the emergence of antibiotic-resistant strains of bacteria like Staphylococcus aureus (Suller & Russell, 2000).

  • Biochemical and Molecular Mechanisms : Triclosan exposure leads to various biochemical alterations, influencing physiological lifespan and longevity. It has therapeutic effects but also poses risks due to oxidative injury (Alfhili & Lee, 2019).

  • Risk Assessment in Terrestrial Environments : Triclosan use in agricultural soil amendments poses low risks to terrestrial organisms, including plants, earthworms, and soil microorganisms, though the margins of safety for non-target plants are relatively low (Reiss et al., 2009).

Safety And Hazards

Trichlorocyclopentylsilane is classified as a combustible and corrosive hazardous material . It has a flash point of 170.6 °F (77 °C) in a closed cup . It’s recommended to handle this compound with personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves . It’s also advised to store it in a well-ventilated place and keep it cool .

properties

IUPAC Name

trichloro(cyclopentyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl3Si/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMZRNUHEXJWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065788
Record name Trichlorocyclopentylsilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichlorocyclopentylsilane

CAS RN

14579-03-4
Record name Cyclopentyltrichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14579-03-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane, (trichlorosilyl)-
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Record name Cyclopentane, (trichlorosilyl)-
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Record name Trichlorocyclopentylsilane
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Record name Trichlorocyclopentylsilane
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Synthesis routes and methods I

Procedure details

In a 100 ml autoclave were charged 13.7 g (0.201 mole) of cyclopentene, 24.8 g (0.183 mole) of trichlorosilane and 25 μl of a 0.077 m mole/ml chloroplatinic acid solution in isopropyl alcohol (platinum content 1.92×10-6 mole), which were then stirred at 150° C. for 30 minutes. Cyclopentyl trichlorosilane was obtained quantitatively.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
1.92e-06 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The reaction was performed by agitating the reaction mixture, which was prepared from 19.1 g (0.141 mole) of trichlorosilane, 9.2 g (0.135 mole) of cyclopentene and 0.13 g of the catalyst I corresponding to 23 ppm by weight as platinum based on the total amount of trichlorosilane and cyclopentene, in a glass flask at 30° C. for 22 hours under normal pressure. Only about 22% of the starting reactants had been reacted after the end of this reaction time as determined by the gas chromatographic analysis. Treatment of the reaction mixture after the reaction was performed in the same manner as in Example 1 to give 5.2 g (0.0256 mole) of cyclopentyl trichlorosilane in a yield of 19% as isolated based on the theoretical value.
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst I
Quantity
0.13 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
starting reactants
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichlorocyclopentylsilane
Reactant of Route 2
Trichlorocyclopentylsilane
Reactant of Route 3
Trichlorocyclopentylsilane
Reactant of Route 4
Trichlorocyclopentylsilane

Citations

For This Compound
10
Citations
VF Mironov, NG Maksimova, VV Nepomnina - Bulletin of the Academy of …, 1967 - Springer
Conclusions 1. When a mixture of cyclopentadiene and trichlorosilane is heated for a short time in a flow apparatus at 550 and atmospheric pressure, trichloro-2-cyclopenten-1-ylsilane …
Number of citations: 4 link.springer.com
I Blanco, FA Bottino, P Bottino - Polymer composites, 2012 - Wiley Online Library
… reaction of cyclopentyltrisilanol [23] with trichlorocyclopentylsilane (Aldrich). A solution of … was cooled in an ice bath and a solution of trichlorocyclopentylsilane (1.10 g, 5.4 mmol) in 40 …
I Blanco, FA Bottino, G Cicala, G Ognibene, C Tosto - Molecules, 2020 - mdpi.com
… Octaisobutyl and octacyclopentyl POSS (Table 1) were synthesized by corner capping reaction of isobutyl and cyclopentyl trisilanol [45,46] with trichlorocyclopentylsilane. Both …
Number of citations: 3 www.mdpi.com
JH Jeon, K Tanaka, Y Chujo - Journal of Polymer Science Part …, 2013 - Wiley Online Library
We describe here the design and synthesis of the polyhedral oligomeric silsesquioxane (POSS)‐based dual‐functional molecular fillers for simultaneously lowering refractive indices …
Number of citations: 5 onlinelibrary.wiley.com
I Blanco, G Cicala, C Tosto, FA Bottino - Polymers, 2020 - mdpi.com
A comprehensive kinetics degradation study is carried out on novel multiple cages polyhedral oligomeric silsesquioxane (POSS)/polystyrene (PS) composites at 5% (w/w) of POSS to …
Number of citations: 5 www.mdpi.com
K Ueda, K Tanaka, Y Chujo - Polymers, 2018 - mdpi.com
The dual-functionalized polyhedral oligomeric silsesquioxane (POSS) derivatives, which have the seven fluorinated alkanes and the single acrylate ester on the silica cube, were …
Number of citations: 10 www.mdpi.com
K Madhavan, BSR Reddy - Journal of Membrane Science, 2009 - Elsevier
Poly(dimethylsiloxane–urethane) (PDMS–PU) nanocomposite membranes with various concentrations of polyhedral oligomeric silsesquioxanes (POSS) were synthesised and the …
Number of citations: 54 www.sciencedirect.com
K Madhavan, D Gnanasekaran… - Journal of Applied …, 2009 - Wiley Online Library
The structural properties of completely condensed and incompletely condensed silsesquioxane in the polyurethane nanocomposites containing 17.5 wt % of silsesquioxane was …
Number of citations: 19 onlinelibrary.wiley.com
JH Jeon - 2013 - repository.kulib.kyoto-u.ac.jp
The study presented in this thesis has been carried out under the direction of Professor Yoshiki Chujo at the Department of Polymer Chemistry, Graduate School of Engineering, Kyoto …
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
CL Yaws, P Banadur - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results for the enthalpy of vaporization at the boiling point for organic compounds in tabular form. The tabulation is arranged by carbon …
Number of citations: 3 www.sciencedirect.com

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